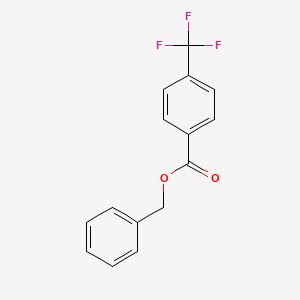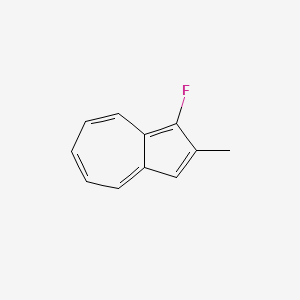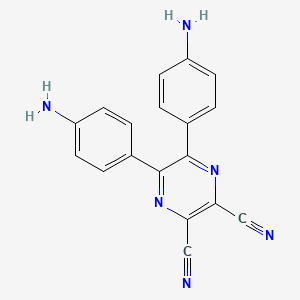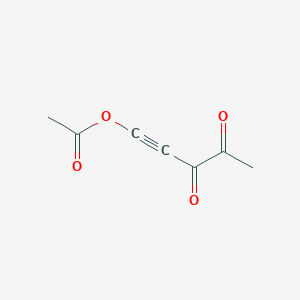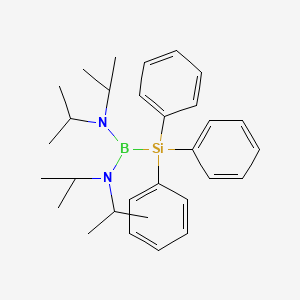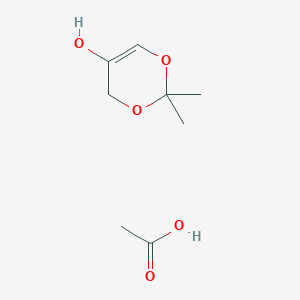
acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol is a chemical compound with the molecular formula C8H10O5 It is known for its unique structure, which includes a dioxin ring fused with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid as a catalyst. The reaction proceeds with the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and sulfuric acid, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the rate of reagent addition, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxin ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of various products. Its dioxin ring structure allows it to engage in specific binding interactions, influencing biochemical processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: This compound shares a similar dioxin ring structure but differs in its functional groups and reactivity.
4H-1,3-Dioxin-5-ol, 2,2-dimethyl-, acetate: Another related compound with a similar core structure but different substituents.
Uniqueness
Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure makes it valuable in various research and industrial applications .
Properties
CAS No. |
175984-07-3 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol |
InChI |
InChI=1S/C6H10O3.C2H4O2/c1-6(2)8-3-5(7)4-9-6;1-2(3)4/h3,7H,4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
FJCFEOFFLAIXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(OCC(=CO1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


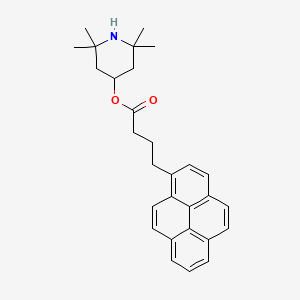
![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)
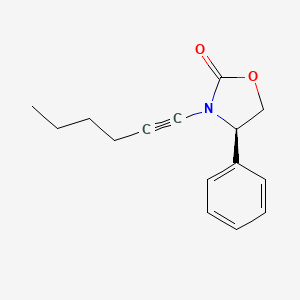
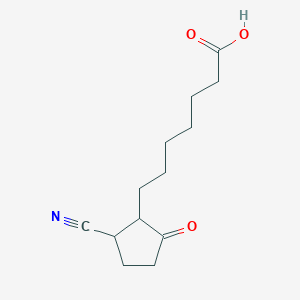
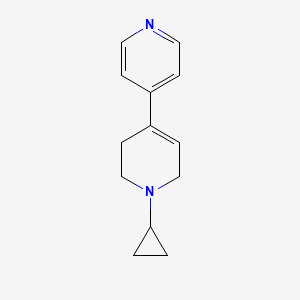
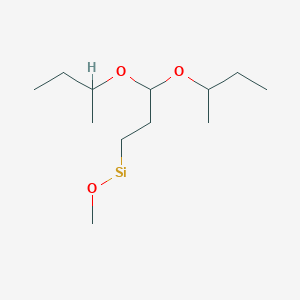
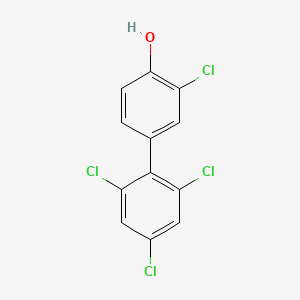
![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)
